2-(N-Methylacetamido)propanoic acid

Description

Significance of Modified Amino Acid Scaffolds in Chemical Synthesis and Biology

Modified amino acids are integral to the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. mdpi.comresearchgate.net The introduction of acyl groups to the nitrogen atom of amino acids, creating N-acylated amino acids, is a key modification that can influence a molecule's lipophilicity, membrane permeability, and resistance to enzymatic degradation. mdpi.comresearchgate.net These altered properties are highly desirable in drug discovery, where overcoming the limitations of natural peptides is a significant hurdle. Furthermore, N-acylated amino acids serve as versatile intermediates in the synthesis of complex organic molecules and natural products. researchgate.net

The broader family of N-acyl amino acids (NAAs) are recognized as a major class of lipid signaling molecules, with diverse physiological roles. mdpi.comnih.gov Research into NAAs has revealed their involvement in a range of biological processes, and they are being explored for their therapeutic potential. mdpi.comnih.gov

Overview of 2-(N-Methylacetamido)propanoic Acid as a Non-Canonical Amino Acid Analog

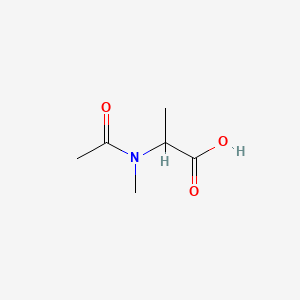

This compound, also known as N-acetyl-N-methylalanine, falls into the category of non-canonical amino acids. These are amino acids that are not among the 20 proteinogenic amino acids and can be incorporated into peptides to introduce specific structural or functional features. The key structural features of this compound are the propanoic acid backbone (derived from alanine), an N-methyl group, and an N-acetyl group.

The presence of the N-methyl group is particularly significant. N-methylation is a common strategy in peptide chemistry to enhance proteolytic stability and to modulate the conformational properties of the peptide backbone. researchgate.net The N-acetyl group can also influence the compound's properties, including its polarity and ability to engage in hydrogen bonding.

While there is a wealth of information on N-acetyl-L-alanine hmdb.cabiosynth.com and N-methylated amino acids in general, researchgate.net specific documented research on this compound is scarce. A search of chemical databases reveals a PubChem entry for its conjugate base, 2-[acetyl(methyl)amino]propanoate, which lists this compound as the parent compound. nih.gov However, this entry lacks detailed experimental data.

Table 1: Computed Properties of 2-[Acetyl(methyl)amino]propanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10NO3- | PubChem nih.gov |

| Molecular Weight | 144.15 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 144.066068181 Da | PubChem nih.gov |

| Monoisotopic Mass | 144.066068181 Da | PubChem nih.gov |

| Topological Polar Surface Area | 60.4 Ų | PubChem nih.gov |

Scope and Research Trajectories of this compound and its Derivatives

The limited specific data on this compound suggests that it represents a frontier in the study of N-acylated amino acids. The research trajectories for this compound and its derivatives would likely follow established paths for similar non-canonical amino acids.

Following successful synthesis, a thorough characterization of its physicochemical properties would be essential. This would include experimental determination of its melting point, solubility, pKa, and spectroscopic data (NMR, IR, Mass Spectrometry).

The primary research applications would likely be in the field of medicinal chemistry and peptide science. Investigations could explore its incorporation into peptide sequences to study the effects on conformation, stability, and biological activity. Given the known roles of other N-acylated amino acids, it could also be screened for its own intrinsic biological activities. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[acetyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNMMNNSBJWRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N Methylacetamido Propanoic Acid and Its Analogs

Established Synthetic Pathways to N-Acyl-N-Methyl-α-Amino Acids

Traditional routes to these compounds rely on sequential N-alkylation and N-acylation of a parent amino acid, such as L-alanine, often necessitating the use of protecting groups to ensure regioselectivity.

The most conventional synthesis of 2-(N-Methylacetamido)propanoic acid begins with a suitable α-amino acid precursor. The process typically involves a sequence of protection, alkylation, acylation, and deprotection steps. A common strategy is the N-methylation of an N-acyl amino acid. This often employs a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide (CH₃I). monash.edu This method has been widely applied for the synthesis of various N-methyl amino acids (NMAs). monash.edu

Alternatively, reductive amination provides a direct route to N-methylated amino acids. This involves treating the parent amino acid with formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the N-methyl amine. documentsdelivered.comcapes.gov.br The resulting N-methyl amino acid can then be acylated using an acylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product.

The amidation step itself is a cornerstone of peptide chemistry. It can be achieved by reacting the N-methylated amino acid with an activated carboxylic acid derivative or, more directly, by coupling with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Table 1: Classical Methods for N-Methylation and Acylation

| Method | Key Reagents | Description |

| N-Methylation of Amides | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Deprotonation of a precursor N-acyl amino acid followed by alkylation. Effective but requires strong base. monash.edu |

| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN) | Forms the N-methyl amino acid from the parent amino acid, which is then acylated. documentsdelivered.comcapes.gov.br |

| Acylation | Acetic Anhydride, Acetyl Chloride | Acetylates the nitrogen atom. Can be performed before or after the methylation step. libretexts.org |

Maintaining the stereochemical integrity of the α-carbon is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. Stereoselective syntheses aim to produce a single enantiomer of the target compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

For amino acid synthesis, oxazolidinones, as pioneered by Evans, are a well-known class of auxiliaries. wikipedia.org A glycine (B1666218) or alanine (B10760859) enolate equivalent attached to such an auxiliary can be alkylated with high diastereoselectivity. wikipedia.org Another prominent example involves the use of pseudoephedrine as a practical chiral auxiliary for synthesizing highly enantiomerically enriched carboxylic acids. wikipedia.org More recent developments include the use of chiral N-sulfinyl imines, which act as effective radical acceptors and provide excellent stereocontrol at the α-center. nih.gov

Table 2: Examples of Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary Type | Example Reaction | Stereocontrol Mechanism |

| Oxazolidinones (Evans) | Asymmetric aldol (B89426) reactions, alkylations | Steric hindrance from the auxiliary substituent directs the approach of the electrophile. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | The enolate formed reacts with electrophiles in a highly diastereoselective manner, controlled by the auxiliary's stereochemistry. wikipedia.org |

| N-Sulfinyl Imines | Radical addition to imines | The chiral sulfur atom directs the approach of the radical, leading to high diastereoselectivity. nih.gov |

| Piperazine-2,5-diones | Asymmetric alkylation | A chiral relay network enhances the diastereoselectivity during alkylation of its C6 enolate. rsc.org |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. A highly effective method for preparing chiral α-substituted propanoic acids is the asymmetric hydrogenation of α-substituted acrylic acids. researchgate.netnih.govspringernature.com

This field was historically dominated by catalysts based on precious metals like rhodium and ruthenium. springernature.com However, significant progress has been made with catalysts employing more earth-abundant metals such as nickel. researchgate.netnih.gov These nickel-catalyzed systems have demonstrated high efficiency and excellent enantioselectivity (up to 99.4% ee) for the hydrogenation of various α-substituted acrylic acids, providing a direct route to the chiral propanoic acid core. researchgate.netnih.gov This chiral core can then be further elaborated to the final N-acyl-N-methyl product.

Table 3: Asymmetric Catalysis for Chiral Propanoic Acid Synthesis

| Catalyst Type | Transformation | Key Features |

| Rhodium/Ruthenium-based | Asymmetric Hydrogenation | Highly effective and well-established, but uses expensive and rare metals. springernature.com |

| Nickel-based | Asymmetric Hydrogenation | Uses earth-abundant metal, provides high enantiomeric excess (ee), sustainable alternative. researchgate.netnih.govspringernature.com |

| Zirconium-based (ZACA) | Asymmetric Carboalumination | Allows for the stereoselective synthesis of complex polypropionates. nih.gov |

In multi-step syntheses, the protection of reactive functional groups is essential to prevent undesired side reactions. libretexts.orgnih.gov The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for their removal.

For the carboxylic acid moiety, simple esters such as methyl or ethyl esters are common, typically removed by base-mediated saponification. youtube.com Benzyl (B1604629) esters are also widely used, as they can be removed under neutral conditions via catalytic hydrogenolysis, a method compatible with many other functional groups. google.com

For the α-amino group, the tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups are standard. libretexts.orgyoutube.com These are crucial in peptide synthesis. The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Cbz group is cleaved by hydrogenolysis. youtube.commasterorganicchemistry.com Their different removal conditions make them "orthogonal," allowing for selective deprotection in the presence of the other. biosynth.com

Table 4: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Amine | Carbobenzoxy | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) youtube.com |

| Carboxylic Acid | Methyl/Ethyl Ester | -Me / -Et | Base-catalyzed hydrolysis (saponification) youtube.com |

| Carboxylic Acid | Benzyl Ester | -Bn or -Bzl | Catalytic Hydrogenolysis (H₂, Pd/C) google.com |

Stereoselective Synthesis of Chiral this compound

Novel and Advanced Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of complex amino acids.

One innovative approach involves the use of dimethyl carbonate (DMC) as a non-toxic, environmentally friendly methylating agent. rsc.org This method, often assisted by an acid, can achieve efficient N-methylation and N,O-dimethylation of various amino acids with high conversions and yields. rsc.org This avoids the use of toxic reagents like methyl iodide or dimethyl sulfate. nih.govgoogle.com

Ruthenium-catalyzed N-alkylation of amino acid esters and amides using alcohols represents another significant advance. nih.gov This "borrowing hydrogen" methodology is highly atom-economical, as the only byproduct is water, and it proceeds with excellent retention of stereochemistry. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.gov For instance, photoredox-mediated C-O bond activation in esters of aliphatic alcohols can generate radicals that add to chiral imines, providing access to a wide range of functionalized unnatural α-amino acids. nih.gov Similarly, dual-oxidative decarboxylative coupling between glycine derivatives and carboxylic acids can be induced by visible light, offering an efficient transformation to α-alkylated amino acids. acs.org

Table 5: Novel and Advanced Synthetic Approaches

| Approach | Key Reagents/Catalysts | Advantages |

| Green Methylation | Dimethyl Carbonate (DMC) | Low toxicity, environmentally friendly, high yield. rsc.org |

| Catalytic N-Alkylation | Ruthenium catalyst, Alcohols | Atom-economical (water byproduct), excellent stereoretention, base-free. nih.gov |

| Photoredox Catalysis | Photoredox catalyst (e.g., CeCl₃), visible light | Mild reaction conditions, high functional group tolerance, novel bond formations. nih.govacs.org |

| Radical Cross-Coupling | Ni catalyst, chiral sulfinimine | Modular assembly of exotic amino acids, operational simplicity. nih.gov |

Photochemical Strategies in Acyl-Propanoic Acid Synthesis

Photochemical reactions offer mild and often highly selective pathways for bond formation. The generation of radical intermediates under photochemical conditions can be harnessed for the synthesis of complex molecules from simple precursors.

A notable photochemical strategy applicable to the synthesis of acyl-propanoic acid precursors involves the photodecarboxylative addition of carboxylates to phthalimides. nih.govnih.gov This reaction typically proceeds via a photoinduced electron transfer (PET) mechanism. dcu.ie N-substituted phthalimides, upon irradiation, can act as photooxidants, accepting an electron from a carboxylate salt. The resulting carboxyl radical readily loses carbon dioxide to generate an alkyl radical, which then adds to the phthalimide (B116566) carbonyl group. dcu.ieresearchgate.net

This method has been successfully employed to synthesize a variety of 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones, which are valuable in medicinal chemistry. nih.govnih.gov The key step is the photodecarboxylative addition of phenylacetate (B1230308) derivatives to N-(bromoalkyl)phthalimides, yielding benzylated hydroxyphthalimidine intermediates. nih.gov While not a direct synthesis of this compound, this methodology establishes a proof of concept for using photodecarboxylation to create new carbon-carbon bonds adjacent to a potential nitrogen-bearing carbon, which could be a key step in a multi-step synthesis of related structures. The reaction is often performed in a solvent mixture like acetone/water at a controlled pH and can yield products in good to excellent yields. nih.govresearchgate.net

| Phthalimide Substrate | Carboxylate Partner | Product Type | Yield (%) | Reference |

| N-(2-bromoethyl)phthalimide | Phenylacetic acid | 3-Benzyl-3-hydroxy-2-(2-bromoethyl)isoindolin-1-one | 63-95% | nih.gov |

| N-(3-bromopropyl)phthalimide | Substituted Phenylacetates | 3-Arylmethyl-3-hydroxy-2-(3-bromopropyl)isoindolin-1-one | 63-95% | nih.gov |

| N-Methylphthalimide | N-Acylated amino acids | Hydroxy-phthalimidine adducts | Moderate to High | dcu.ie |

| N-Methylphthalimide | Alkylcarboxylates | Hydroxy-phthalimidines | 39-89% | researchgate.net |

Multicomponent Reactions (MCRs) Incorporating N-Methylated Amidic Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. researchgate.netnih.gov For the synthesis of a molecule like this compound, MCRs could potentially construct the core N-methylated amidic fragment in a convergent manner.

One relevant strategy involves the copper-catalyzed three-component synthesis of N-acyl amidines from acyl-1,4,2-dioxazol-5-ones, amines, and terminal alkynes. nih.gov This reaction proceeds under mild conditions and generates CO2 as the only byproduct. While this produces N-acyl amidines rather than amides, it demonstrates the feasibility of combining an acyl source, a nitrogen source, and a third component in a single step.

Another approach is the hydrozirconation of nitriles using the Schwartz reagent (Cp₂Zr(H)Cl) to form metalloimines. nih.gov These intermediates can be acylated with acyl chlorides to generate acylimines, which then react with various nucleophiles. This sequence allows for the synthesis of α-branched amides, showcasing a pathway where a nitrile, an acyl group, and a nucleophile are effectively combined. nih.gov Designing an MCR where precursors to the propanoic acid moiety, the N-methyl group, and the acetyl group are combined could provide a highly atom-economical route to the target compound or its analogs.

| Reaction Type | Key Components | Catalyst/Reagent | Product Class | Reference |

| Amidine Synthesis | Acyl-1,4,2-dioxazol-5-one, Amine, Alkyne | [Cu(OAc)(Xantphos)] | N-Acyl Amidines | nih.gov |

| α-Branched Amide Synthesis | Nitrile, Acyl Chloride, π-Nucleophile | Cp₂Zr(H)Cl, Lewis Acid | α-Branched Amides | nih.gov |

| Sulfonyl Amidine Synthesis | Ketone, Amine, Sulfonyl Azide (B81097) | Metal-free | Sulfonyl Amidines | researchgate.net |

Palladium-Catalyzed C-H Functionalization for Derivatization

Palladium-catalyzed C-H functionalization has become a transformative tool for modifying complex molecules by directly converting inert C-H bonds into new functional groups. nih.gov This strategy is particularly powerful for late-stage derivatization. In the context of this compound, this method could be used to introduce substituents onto the molecule or to synthesize the core structure from a simpler precursor.

The strategy relies on a directing group within the substrate that binds to the palladium catalyst, positioning it to selectively activate a specific C-H bond. nih.gov For instance, an amide group, like the one present in the target molecule, can serve as a directing group. Palladium(II) catalysts are commonly used, and the catalytic cycle often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway. nih.govyoutube.com

An example of this is the Pd(OAc)₂-catalyzed acetoxylation of methyl groups in Boc-protected N-methylamine derivatives using IOAc as an oxidant. nih.gov This reaction shows high selectivity for the functionalization of the N-CH₃ group. Similarly, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been used to create C-C bonds at sites remote from the nitrogen atom, demonstrating the versatility of amine-directed C-H activation. nih.gov These methods could be adapted to derivatize the this compound core or to build it from a simpler N-methylated precursor by functionalizing a C-H bond to introduce the propanoic acid side chain.

Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, its functional groups offer multiple handles for further chemical modification to create a library of analogs.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. aklectures.com These transformations are fundamental in peptide synthesis and medicinal chemistry for modifying the polarity, solubility, and metabolic stability of a lead compound.

Esterification of N-protected amino acids can be achieved under mild conditions. A common method involves the use of an N-hydroxysuccinimide ester of the N-protected amino acid, which reacts with an alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk This procedure is effective for primary and secondary alcohols, such as methanol (B129727), ethanol, and benzyl alcohol, affording the corresponding esters in high yields. core.ac.uk

Amidation , the formation of an amide bond, can be accomplished through various coupling reagents or via biocatalysis. rsc.org Chemically, the carboxylic acid can be activated (e.g., as an acyl chloride) and then reacted with an amine. google.com Enzymatic strategies are also gaining prominence for the green synthesis of N-acyl amino acid amides, utilizing enzymes like lipases or ATP-dependent acyl-adenylating enzymes to form the amide bond. rsc.orgnih.gov These methods can couple the carboxylic acid moiety of the this compound core with a wide range of amines or amino acids to produce diverse amide derivatives.

| Reaction | Substrate Type | Key Reagents/Catalysts | Product | Reference |

| Esterification | N-protected amino acid | Alcohol, N-hydroxysuccinimide ester, DMAP | Ester | core.ac.uk |

| Amidation | N-acyl amino acid | Amine, ATP, Adenylating Enzyme (e.g., TamA ANL) | N-acyl amide | rsc.org |

| N-Acylation | Aminocarboxylic acid | Low-alkyl carboxylic acid ester, Alkali metal alcoholate | N-acylamino acid | google.com |

Modifications at the N-Methylacetamido Group

The N-methylacetamido group itself presents opportunities for modification, although these can be more challenging. The chemical character of an N-terminus can be altered through various modifications, including changes in the acyl or alkyl groups. nih.gov

One potential modification is the exchange of the acetyl group. This could theoretically be achieved by hydrolysis of the amide bond to reveal the N-methylamino propanoic acid intermediate, followed by re-acylation with a different acyl chloride or anhydride.

Alternatively, direct modification of the existing group could be explored. While demethylation of the tertiary amide nitrogen is difficult, strategies for the N-methylation of secondary amides are known, often employing strong bases and methylating agents. researchgate.net Conversely, more advanced catalytic systems could be envisioned for transamidation or dealkylation/realkylation sequences. For instance, Ru(II)-catalyzed tandem reactions have been used to convert aldoximes into N-methylated amides using methanol as the methylating agent, highlighting sophisticated catalytic approaches to manipulate N-alkylation states. researchgate.net Such strategies could potentially be adapted to modify the N-methylacetamido moiety, creating analogs with different N-alkyl or N-acyl substituents.

Introduction of Functional Tags for Chemical Biology Applications

The introduction of functional tags into molecules like this compound is a powerful strategy in chemical biology. These tags enable the visualization, purification, and identification of interaction partners of the molecule within a biological system. Common functional tags include bioorthogonal handles, affinity tags, and photo-crosslinkers.

Bioorthogonal Functional Groups:

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov Key examples of bioorthogonal functional groups that can be incorporated into analogs of this compound are azides and alkynes. These groups can undergo highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach reporter molecules like fluorophores or affinity tags. nih.govnih.govresearchgate.net

The synthesis of a functionalized analog would typically involve starting with a modified alanine derivative that already contains the desired bioorthogonal handle. For example, an alanine analog bearing a side chain with a terminal azide or alkyne could be N-methylated and then N-acetylated using the methodologies described previously. These functionalized building blocks can then be used in further synthetic applications or directly in biological studies.

Affinity Tags:

Biotin (B1667282) is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin and avidin. sigmaaldrich.com The incorporation of a biotin tag into an analog of this compound would allow for the efficient purification and enrichment of the molecule and its binding partners from complex biological mixtures. The synthesis of a biotinylated analog could be achieved by coupling a biotin derivative, often containing a flexible linker arm to minimize steric hindrance, to a suitable functional group on the amino acid. sigmaaldrich.com For instance, an amino-functionalized alanine analog could be reacted with an activated biotin derivative.

Photo-crosslinking Groups:

Photo-crosslinking groups are moieties that become reactive upon exposure to UV light, forming covalent bonds with nearby molecules. This technique is invaluable for identifying direct binding partners. Common photo-crosslinking groups include diazirines and benzophenones. An analog of this compound containing a photo-crosslinker could be synthesized by incorporating an amino acid derivative that has been modified with one of these photoactivatable groups.

The table below summarizes various functional tags and their applications in chemical biology.

| Functional Tag | Example | Reaction/Interaction | Application | References |

| Bioorthogonal Handle | Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalent labeling with probes (fluorophores, affinity tags) in living systems. | nih.govnih.govresearchgate.net |

| Bioorthogonal Handle | Alkyne (-C≡CH) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalent labeling with probes (fluorophores, affinity tags) in living systems. | nih.govnih.govresearchgate.net |

| Affinity Tag | Biotin | High-affinity binding to streptavidin/avidin | Purification, enrichment, and detection of target molecules and their interactors. | sigmaaldrich.compnas.org |

| Photo-crosslinker | Diazirine | Photochemical activation to form a reactive carbene | Covalent trapping and identification of binding partners. | - |

| Photo-crosslinker | Benzophenone | Photochemical activation to form a reactive triplet species | Covalent trapping and identification of binding partners. | - |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural analysis of 2-(N-Methylacetamido)propanoic acid, providing detailed information about the connectivity, chemical environment, and spatial arrangement of atoms.

High-Field and Multi-Dimensional NMR Techniques (e.g., 2D ¹H-¹³C HSQC, HMBC)

High-field NMR offers superior signal dispersion and sensitivity, which is essential for resolving the distinct signals within the this compound molecule. One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial data on the number and type of proton and carbon environments.

For a definitive structural assignment, two-dimensional (2D) NMR experiments are indispensable. youtube.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). These long-range correlations are critical for assembling the molecular skeleton by connecting non-protonated (quaternary) carbons, like the carbonyls, to the rest of the structure.

| Position | Atom Type | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Multiplicity |

|---|---|---|---|---|

| Carboxyl | -COOH | ~10-12 (broad) | ~175-180 | Singlet |

| Amide Carbonyl | -C=O | - | ~170-173 | - |

| C2 | -CH- | ~4.5-4.8 | ~55-60 | Quartet |

| C3 (Propanoic Methyl) | -CH₃ | ~1.4-1.6 | ~17-20 | Doublet |

| N-Methyl | N-CH₃ | ~2.9-3.1 | ~30-35 | Singlet |

| Acetyl Methyl | -C(=O)CH₃ | ~2.0-2.2 | ~21-24 | Singlet |

| Proton(s) (¹H) | Correlates to Carbon(s) (¹³C) | Significance |

|---|---|---|

| C2-H | Carboxyl C, Amide Carbonyl C, C3-CH₃ | Connects the propanoic acid backbone to the amide group. |

| N-CH₃ | Amide Carbonyl C, C2 | Confirms the position of the N-methyl group on the amide nitrogen. |

| Acetyl-CH₃ | Amide Carbonyl C | Confirms the acetyl group structure. |

| C3-H₃ | C2, Carboxyl C | Confirms the methyl group on the propanoic acid backbone. |

Microcryoprobe NMR for Limited Sample Amounts

When this compound is available only in limited quantities, such as during natural product isolation or as a low-level impurity, Microcryoprobe NMR is an essential tool. This technology uses a cryogenically cooled probe to dramatically reduce thermal noise, resulting in a significant enhancement in signal-to-noise ratio. bruker.com This provides a sensitivity gain that can be as high as 14-fold over conventional NMR probes. bruker.com Consequently, high-quality spectra can be obtained from sample amounts in the microgram range, or experiment times can be reduced by over 200-fold for a given sample amount. bruker.com This makes it possible to perform a full suite of 2D NMR experiments that would otherwise be impractical. bruker.com

Dynamic NMR Studies of Amide Rotamers

The carbon-nitrogen bond of the tertiary amide in this compound possesses a significant partial double-bond character. This restricts free rotation around the C-N bond, leading to the existence of two distinct planar conformers, or rotamers (often labeled E/Z or cis/trans). astr.roresearchgate.net These rotamers can interconvert, but the energy barrier to rotation is high enough that they can be observed as separate species on the NMR timescale at room temperature. researchgate.net

This phenomenon results in the doubling of signals in both the ¹H and ¹³C NMR spectra for nuclei near the amide bond (e.g., the N-methyl, acetyl methyl, and C2-H protons and carbons). astr.roresearchgate.net The ratio of the integrated signals for the two sets of peaks provides the population ratio of the two rotamers.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study this conformational exchange. As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, the two separate signals for a given nucleus will broaden and merge into a single, averaged signal at a specific "coalescence temperature." By analyzing the peak separation at low temperatures and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides a quantitative measure of the conformational stability of the amide bond, with typical energy barriers for such amides falling in the range of 15-17 kcal/mol. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with extremely high accuracy. It can measure the mass of an ion to within a few parts per million (ppm), which is sufficient to derive an unambiguous molecular formula. nih.gov

The molecular formula for this compound is C₆H₁₁NO₃. The calculated exact mass of its protonated ion ([M+H]⁺) is 146.0811 Da. HRMS can experimentally confirm this value, distinguishing it from other ions that have the same nominal mass of 146 Da but different elemental formulas (e.g., C₇H₁₄N₂O, exact mass 146.1101 Da).

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex samples, such as biological fluids or reaction mixtures, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful method that combines the separation capabilities of LC with the detection and structural analysis power of MS/MS. nih.govresearchgate.net

First, the LC system separates the compound from other components in the mixture. Subsequently, the eluted compound is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS (MS/MS) mode, the parent ion (e.g., the protonated molecule at m/z 146.08) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then detected. The resulting fragmentation pattern is a characteristic fingerprint that can be used for definitive identification and structural confirmation. researchgate.net

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 146.0811 | [C₆H₁₂NO₃]⁺ | Parent Ion ([M+H]⁺) |

| 128.0706 | [C₆H₁₀NO₂]⁺ | Loss of H₂O from the parent ion. |

| 102.0550 | [C₄H₈NO₂]⁺ | Loss of CO₂ from the parent ion. |

| 88.0393 | [C₃H₆NO₂]⁺ | Loss of ketene (B1206846) (H₂C=C=O) from the acetyl group. |

| 74.0600 | [C₃H₈NO]⁺ | Fragment containing the N-methyl and propanoic C2/C3 backbone. |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation, a characteristic fragment. |

Chiroptical Spectroscopy for Absolute Configuration Assignment

As a chiral molecule, this compound possesses non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques are essential for assigning the absolute configuration (R or S) of a specific enantiomer.

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when passing through a solution of a chiral compound. wikipedia.orgpressbooks.pub The specific rotation, [α], is a fundamental physical property of an enantiomer, defined under standard conditions of temperature, light wavelength (typically the sodium D-line at 589 nm), path length, and concentration. pressbooks.publibretexts.org For this compound, a measured optical rotation value will be either positive (dextrorotatory, (+)) or negative (levorotatory, (-)), with the two enantiomers exhibiting equal but opposite rotations. libretexts.org For example, the closely related compound N-Acetyl-L-alanine is reported to have a specific rotation of -65.5 ± 1.5° (c=2 in water), indicating it is levorotatory. thermofisher.com This value serves as a reference point for characterizing the enantiomeric purity of the L-enantiomer of N-acetyl-N-methylalanine.

| Parameter | Description |

| Technique | Optical Polarimetry |

| Measured Property | Angle of Rotation (α) of plane-polarized light |

| Reported Value | Specific Rotation [α] |

| Significance | A characteristic physical constant for a given enantiomer. The sign (+ or -) indicates the direction of rotation, and the magnitude is used to determine enantiomeric purity. |

Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions such as hydrogen bonding.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and tertiary amide functionalities. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Alkyl | C-H stretch | 2975 - 2845 | Medium to Weak |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further confirmation of the functional groups and skeletal structure. researchgate.net Studies on similar molecules like N-acetyl-L-alanine have utilized Raman spectroscopy to investigate conformational states and hydrogen bonding. nih.gov The C=O stretching vibrations of the carboxylic acid and amide groups will also be visible in the Raman spectrum, though their relative intensities may differ from the IR spectrum. The C-C and C-N skeletal vibrations typically give rise to distinct Raman signals that are valuable for structural fingerprinting. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

For a polar, acidic compound like this compound, a reverse-phase (RP) HPLC method would be highly effective. sielc.com In this setup, the compound is passed through a non-polar stationary phase (e.g., C18-silica) with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid remains in its protonated form. sielc.comsielc.com

The purity of a sample can be assessed by monitoring the chromatogram for the presence of extraneous peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound. sielc.com Detection is commonly achieved using a UV detector, as the amide and carboxylic acid groups exhibit some absorbance at low wavelengths, or more universally with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light-Scattering Detector (ELSD), especially if the chromophore is weak. nih.gov

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reverse-Phase (RP) |

| Stationary Phase | Non-polar (e.g., C18-silica) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile with an acid modifier) |

| Purpose | Purity assessment (analytical) and purification (preparative) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering robust separation based on hydrophobicity.

Detailed research findings indicate that the separation of propanoic acid derivatives is effectively achieved using C18 or specialized reverse-phase columns. sielc.compensoft.net A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier over phosphoric acid. sielc.comsielc.com The method's scalability allows for its use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

A simple, rapid, and selective stability-indicating RP-HPLC method has been developed for related pyrrole-containing propanoic acid derivatives. pensoft.net This method utilized a C18 column with an isocratic elution system, demonstrating the ability to separate the main compound from its process-related impurities and degradation products. pensoft.net The validation of such methods according to ICH guidelines ensures accuracy, precision, and reliability. pensoft.net

Table 1: Example HPLC Parameters for Analysis of Propanoic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150x4 mm i.d., 5 µm) or Newcrom R1 | sielc.compensoft.net |

| Mobile Phase | Acetonitrile : Phosphate buffer, pH=3 (50:50% v/v) | pensoft.net |

| Elution Mode | Isocratic | pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, which have limited volatility and can exhibit peak tailing due to their polar nature, derivatization is often a necessary prerequisite for successful GC analysis. A common approach is esterification, for instance, converting the carboxylic acid to its more volatile methyl ester. nih.gov

Research on the GC analysis of propionic acid and other volatile fatty acids highlights a method involving direct injection of an aqueous solution, which simplifies sample preparation by eliminating distillation or extraction steps. cerealsgrains.org The use of an internal standard, such as n-butyric acid, allows for accurate quantification. cerealsgrains.org This method is highly sensitive, capable of detecting propionic acid at concentrations below 1 ppm in aqueous extracts. cerealsgrains.org

For more complex matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides an exceptional level of selectivity and structural information. nih.govthepharmajournal.com The interpretation of the mass spectrum, often aided by comparison with databases like the NIST library, allows for the definitive identification of the compound and its related substances. thepharmajournal.com The selection of a suitable capillary column, such as a polar HP-INNOWAX column, is critical for achieving optimal separation of fatty acid esters. nih.gov

Table 2: General GC Parameters for Analysis of Propanoic Acid and Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-INNOWAX capillary column (30 m × 0.32 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.govthepharmajournal.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Volume | 1.0 µL | cerealsgrains.orgthepharmajournal.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govresearchgate.net |

| Derivatization | Often required (e.g., Methyl Esterification) | nih.gov |

| Oven Program | Initial temperature 150°C, held for 3 min | nih.gov |

Conformational Analysis and Molecular Recognition Studies

Conformational Preferences of the N-Methylacetamido and Propanoic Acid Moieties

The structure of 2-(N-Methylacetamido)propanoic acid features an N-methylated amide group, a modification known to significantly influence the conformational preferences of molecules like peptides. researchgate.net N-methylation can restrict the number of possible backbone conformations. researchgate.net Theoretical studies on related N-methylated alanine (B10760859) derivatives show a preference for a trans geometry in the amide bond, as this arrangement minimizes repulsion between the methyl group of the acetyl and the tertiary nitrogen. researchgate.net

In the gas phase, studies of the related N-methyl-L-alanine have identified multiple stable conformers. rsc.orgresearchgate.net These conformers are stabilized by different types of intramolecular hydrogen bonds, demonstrating the inherent flexibility of the structure. researchgate.net The presence of methyl groups can create steric hindrance that influences which conformations are most stable. rsc.orgresearchgate.net

Intramolecular Interactions and Their Influence on Molecular Conformation

The specific shape of this compound is heavily influenced by internal forces. Intramolecular hydrogen bonds are particularly important in stabilizing its structure. researchgate.net In studies of similar molecules, hydrogen bonds have been observed between the amide proton and the carbonyl oxygen, as well as between the carboxylic acid's hydroxyl group and the amide nitrogen. researchgate.net

Furthermore, weaker interactions, such as van der Waals forces and CH-π interactions, where a C-H bond interacts with an aromatic ring, can also play a role in the conformational preferences, especially in more complex derivatives. rsc.orgnih.gov These subtle forces collectively determine the molecule's most stable three-dimensional shape.

Molecular Dynamics Simulations for Conformational Sampling

To understand how this compound behaves over time and in different environments, researchers use molecular dynamics (MD) simulations. researchgate.netnih.gov These computational techniques model the movements of atoms and molecules, providing a dynamic picture of conformational changes. github.com

For peptides containing N-methylated alanine, MD simulations have shown that the presence of a solvent like water can induce a shift towards a β-strand-like structure. researchgate.netnih.gov This is due to interactions between the solvent and the carbonyl groups of the peptide backbone. researchgate.netnih.gov Such simulations are essential for sampling a wide range of possible conformations and understanding how the molecule might behave in a biological context. nih.gov

Computational Chemistry Approaches to Understand Stereoelectronic Effects

Computational chemistry offers powerful tools to investigate the electronic properties that dictate a molecule's structure and reactivity. Methods like Density Functional Theory (DFT) are used to calculate potential energy surfaces and analyze stereoelectronic effects. researchgate.netrepec.org

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties. researchgate.net In N-methylated systems, these effects can alter the energy barriers for bond rotation, such as the trans to cis isomerization of the amide bond. researchgate.net Studies on N-acetyl-N-methyl-L-alanine-N'-methylamide have shown that N-methylation increases the energy required for this transition, making the trans conformation more stable. researchgate.net

Ligand-Protein Interaction Profiling

While clinical applications are outside the scope of this article, understanding how this compound and similar molecules interact with proteins is fundamental to molecular recognition.

Table 1: Illustrative Binding Affinity Data for Alanine-Related Peptides This table presents example data from studies on alanine-containing peptides to illustrate the concept of binding affinity, and does not represent data for this compound itself.

| Peptide System | Modification | Dissociation Constant (Kd) | Fold Change in Affinity | Reference |

|---|---|---|---|---|

| Calmodulin-binding peptide | Wild-type | (Reference value) | - | princeton.edu, nih.gov |

| Calmodulin-binding peptide | Asn to Ala substitution | (Significantly lower value) | ~1000-fold increase | princeton.edu, nih.gov |

This is a generalized representation. Actual values are highly specific to the experimental system.

To visualize how a ligand binds to a protein at an atomic level, techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are employed. These methods can reveal the precise orientation of the ligand within the protein's binding site and the specific interactions that hold it in place.

While a crystal structure for this compound complexed with a protein is not available, the crystal structure of N-acetyl-L-alanine has been determined. researchgate.net Such studies show how the molecule packs in a crystal lattice and the network of hydrogen bonds that stabilizes the structure. researchgate.net In co-crystal structures of other ligands, it is possible to observe detailed interactions, such as van der Waals contacts and hydrogen bonds with specific amino acid residues in the protein's binding pocket. nih.gov For example, studies on menin-MLL inhibitors have used co-crystallization to guide the chemical modification of small molecules to improve their binding affinity. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-N-methyl-alanine |

| N-acetyl-L-alanine |

| N-methyl-L-alanine |

| N-acetyl-N-methyl-L-alanine-N'-methylamide |

| Calmodulin |

Role of Specific Residues in Enzyme Active Sites

The precise interaction between a substrate and the active site of an enzyme is fundamental to its catalytic activity and specificity. For N-acylated amino acids, including compounds structurally similar to this compound, the nature of the amino acid residues within the enzyme's active site dictates the binding orientation, affinity, and subsequent chemical transformation. While direct studies on the enzymatic interactions of this compound are not extensively documented in publicly available research, a wealth of information from related N-acyl amino acid (NAAA)-enzyme complexes allows for an informed understanding of the key residues likely involved in its recognition and processing.

Enzymes that typically act on N-acylated amino acids include a variety of hydrolases, such as amidases and acylases. These enzymes catalyze the cleavage of the amide bond. The active sites of these enzymes are meticulously shaped and feature a specific arrangement of amino acid residues that participate in substrate binding and catalysis through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

Key Residues in N-Acyl Amino Acid Recognition:

Extensive research, including site-directed mutagenesis and structural biology studies on enzymes acting on various NAAAs, has identified several types of amino acid residues that are consistently important for their function.

Catalytic Residues: In many amidohydrolases, a catalytic triad (B1167595) or dyad is responsible for the chemical step of amide bond cleavage. For instance, the nitrilase superfamily often features a characteristic catalytic triad of Glutamate (Glu), Lysine (B10760008) (Lys), and Cysteine (Cys). The cysteine residue typically acts as the nucleophile, attacking the carbonyl carbon of the amide bond.

Arginine and Lysine Residues: The positively charged side chains of arginine and lysine are frequently involved in recognizing and stabilizing the negatively charged carboxylate group of the N-acylated amino acid substrate. For example, in penicillin G acylase, residues βR263 and αR145 play a crucial role in binding the carboxylate group of its substrates. Molecular modeling studies have shown that the electrostatic contribution of these residues is dominant in achieving a productive binding mode.

Histidine Residues: The imidazole (B134444) side chain of histidine can act as a general acid or base catalyst, facilitating proton transfer during the reaction. In some enzymes, histidine is part of the catalytic machinery. For example, in the signal peptidase of Methanococcus voltae, His122 is a critical residue for its catalytic activity.

Hydrophobic Residues: The acyl moiety and the N-methyl group of a substrate like this compound would likely interact with hydrophobic pockets within the enzyme's active site. These pockets are lined with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are crucial for the proper positioning of the substrate for catalysis.

Serine and Threonine Residues: The hydroxyl groups of serine and threonine can form hydrogen bonds with the substrate, contributing to its binding affinity and specificity. In some hydrolases, a serine residue can act as the primary nucleophile in the catalytic mechanism.

Illustrative Examples from Related Enzyme-Substrate Systems:

To illustrate the roles of these residues, we can examine findings from studies on enzymes that process structurally analogous compounds.

| Enzyme/Protein | Substrate/Ligand | Key Interacting Residues | Role of Residues |

| Penicillin G Acylase | Negatively charged substrates | βR263, αR145 | Electrostatic interaction with the substrate's carboxylate group, crucial for productive binding. |

| Cephalosporin Acylase | Glutaryl-7-ACA | Not specified in abstract | Key active site residues identified through mutagenesis as critical for catalysis. |

| N-terminal glutamine amidohydrolase 1 (hNTAQ1) | N-terminal glutamine substrates | Glu29, His148, Asp79, Tyr80, Met149 | Recognition of the α-amino group and N-terminal backbone of the substrate through water-mediated and direct hydrogen bonds. |

| N-acetylmuramoyl-L-alanine amidase (AmiD) | Peptidoglycan fragments | Zinc-coordinating residues | The enzyme is a zinc amidase, with the metal ion being central to the catalytic mechanism. |

Table of Interacting Residues in NAAA-Metabolizing Enzymes

The following table summarizes key amino acid residues identified in the active sites of various enzymes that interact with N-acyl amino acids or similar substrates, highlighting their specific roles in binding and catalysis.

| Enzyme Family | Key Residue Type | Specific Example (Enzyme) | Role in Molecular Recognition/Catalysis |

| Amidohydrolases | Cysteine (Cys) | N-acylethanolamine acid amidase (NAAA) | Acts as the N-terminal nucleophile for covalent catalysis. |

| Amidohydrolases | Glutamate (Glu) | Nitrilase superfamily amidases | Part of the Glu-Lys-Cys catalytic triad. |

| Acylases | Arginine (Arg) | Penicillin G Acylase | Binds the carboxylate group of the substrate. |

| Signal Peptidases | Histidine (His) | M. voltae signal peptidase | Essential for catalytic activity. |

| N-terminal Amidases | Tyrosine (Tyr) | hNTAQ1 | Forms hydrogen bond with the N-terminal amino group of the substrate. |

Role As a Building Block in Peptidomimetic and Scaffold Design

Incorporation into Peptide Sequences as Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov Their incorporation into peptide sequences is a powerful strategy to create peptidomimetics with enhanced therapeutic properties, such as improved stability against enzymatic degradation. nih.govnih.gov 2-(N-Methylacetamido)propanoic acid is an example of an ncAA that can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov This allows for the precise, site-specific modification of a peptide's backbone to fine-tune its three-dimensional structure and biological function. nih.gov

N-acyl amino acids (NAAAs) are a family of molecules where a fatty acid is linked to an amino acid via an amide bond. nih.gov The design of peptidomimetics using N-acylated amino acids like this compound is based on several key principles aimed at enhancing drug-like properties.

Increased Lipophilicity : The acetyl group, derived from a short-chain fatty acid, increases the lipophilicity of the amino acid residue. This can improve the molecule's ability to cross cellular membranes.

Enhanced Proteolytic Stability : The N-methyl group on the amide nitrogen removes the hydrogen atom that is typically involved in peptide bond recognition by proteases. This steric hindrance and lack of a hydrogen bond donor significantly increases the resistance of the adjacent peptide bond to enzymatic cleavage. nih.gov

Conformational Restriction : The presence of both the N-methyl and N-acetyl groups restricts the rotational freedom around the peptide backbone. This conformational constraint can lock the peptide into a more defined, and potentially more bioactive, conformation.

The secondary structure of a peptide, such as α-helices and β-sheets, is stabilized by a network of hydrogen bonds between backbone amide protons and carbonyl oxygens. The incorporation of this compound has a profound and predictable impact on this structure.

Because the N-methylated amide nitrogen lacks a proton, it cannot act as a hydrogen bond donor. nih.gov When placed within a peptide sequence, this residue acts as a "helix breaker" or "sheet disrupter" by interrupting the regular hydrogen-bonding pattern. nih.govnih.gov However, this disruption can be strategically employed to induce specific, non-helical structures, most notably β-turns. researchgate.net A β-turn is a compact, four-residue structure that causes a reversal in the direction of the peptide chain. By forcing a kink in the backbone, this compound can stabilize these turns, which are often critical for the peptide's interaction with its biological target. researchgate.net

Table 1: Predicted Impact of this compound on Peptide Structures

| Secondary Structure | Predicted Effect | Rationale |

| α-Helix | Disruptive | Cannot participate as a hydrogen bond donor, breaking the i to i+4 H-bond pattern required for helix formation. nih.gov |

| β-Sheet | Disruptive | Prevents the formation of inter-strand hydrogen bonds necessary to stabilize parallel or anti-parallel sheets. nih.gov |

| β-Turn | Promoting/Stabilizing | The steric bulk and conformational constraints imposed by the N-substituents can favor the tight reversal of the peptide backbone characteristic of a β-turn. researchgate.net |

Applications in the Design of Constrained Peptidomimetics

Constrained peptidomimetics are designed to mimic the bioactive conformation of a natural peptide while exhibiting improved stability and affinity. The conformational rigidity imparted by this compound makes it an excellent building block for this purpose. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is lowered, which can lead to a significant increase in binding affinity. The strategic placement of this residue can help to pre-organize a linear peptide into the specific three-dimensional shape required for potent and selective biological activity. researchgate.net

Utilization in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. scispace.com The unique properties of this compound can be leveraged in the design of sophisticated probes to investigate complex cellular processes. nih.gov

A chemical probe based on this compound would typically be designed with three key components: the core recognition element containing the this compound, a linker, and a reporter tag. nih.govnih.gov

The synthesis would involve coupling the custom amino acid into a larger molecule designed to bind a protein of interest. A flexible linker, often a polyethylene (B3416737) glycol (PEG) chain, is then attached to a non-critical position on the molecule. Finally, a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, is attached to the end of the linker. nih.govnih.gov This modular synthesis allows for the creation of versatile tools for biological investigation. rsc.org

Table 2: Components of a Hypothetical Chemical Probe

| Component | Example | Function |

| Recognition Element | A molecule incorporating this compound | Binds specifically to the target protein (e.g., an E3 Ligase). |

| Linker | Polyethylene glycol (PEG) | Provides spatial separation between the recognition element and the reporter tag to minimize interference. nih.gov |

| Reporter Tag | Biotin | Enables affinity pull-down of the probe-protein complex using streptavidin-coated beads. nih.gov |

E3 ubiquitin ligases are crucial enzymes in the process of targeted protein degradation and are key targets for therapeutics like Proteolysis Targeting Chimeras (PROTACs). nih.gov A chemical probe incorporating this compound could be designed to bind to a specific E3 ligase.

To evaluate if the probe successfully engages its target, a pull-down assay can be performed. nih.gov In this experiment, the biotinylated probe is incubated with a cell lysate containing the E3 ligase. Streptavidin-coated beads are then added, which bind tightly to the biotin tag. After washing away non-specifically bound proteins, the proteins attached to the beads are eluted and analyzed by Western blotting using an antibody specific for the E3 ligase. The presence of a band corresponding to the E3 ligase confirms that the probe successfully engaged with its intended target protein within the complex cellular environment. nih.gov This validation is a critical step in confirming the utility of the probe for further biological studies. scispace.com

Use in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The synthesis of complex organic molecules, particularly those that mimic or are analogs of natural products, often relies on the use of chiral building blocks to construct intricate three-dimensional structures with specific biological functions. Noncanonical amino acids, including N-methylated variants like this compound (also known as N-acetyl-N-methyl-alanine), are valuable and versatile starting materials in this synthetic pursuit. rsc.org These building blocks are particularly prominent in the construction of peptide and protein analogs with enhanced properties. rsc.org

N-methylated amino acids are foundational components in many natural products and serve as key units for chemists developing novel synthetic strategies. acs.org The introduction of an N-methyl group into an amino acid structure, as seen in this compound, has profound implications for the molecular architecture and physicochemical properties of the larger molecules synthesized from it.

A primary application of building blocks like this compound is in the synthesis of N-methylated cyclic peptides. nih.govresearchgate.netspringernature.com N-methylation is a strategic modification used to modulate the properties of peptides. nih.govresearchgate.net This single structural alteration can confer significant advantages upon the resulting complex molecule, including enhanced metabolic stability, improved membrane permeability, and even oral bioavailability. nih.govresearchgate.netspringernature.com These characteristics are often lacking in their non-methylated natural counterparts, making N-methylation a powerful tool in transforming peptides into viable therapeutic agents. nih.govresearchgate.net The process allows for the creation of multiply N-methylated cyclic peptides, which are complex molecular structures with precisely engineered properties. nih.govspringernature.com

The role of N-methylated amino acid building blocks in the synthesis of complex molecules is summarized in the table below.

| Molecule Class/Analog | Role of N-Methylated Building Block | Resulting Molecular Properties |

| N-Methylated Cyclic Peptides | Introduces conformational constraints and removes amide N-H hydrogen bond donor capability. | Enhanced metabolic stability, increased membrane permeability, potential for oral bioavailability. nih.govresearchgate.net |

| Peptidomimetics | Serves as a scaffold component to mimic peptide secondary structures (e.g., turns). | Improved pharmacokinetic profiles compared to natural peptides. nih.gov |

| Complex Natural Product Analogs | Acts as a chiral starting material for stereoselective synthesis of molecular fragments. | Creation of "unnatural" natural products with potentially novel or enhanced biological activities. nih.gov |

Mechanistic Investigations of Reactions Involving 2 N Methylacetamido Propanoic Acid

Reaction Kinetics Studies

Rate Law Determination and Kinetic Parameters

No specific studies determining the rate law or providing kinetic parameters (such as rate constants or reaction orders) for reactions involving 2-(N-Methylacetamido)propanoic acid were identified. Kinetic studies are available for related compounds, such as the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester nih.gov, but this data cannot be directly extrapolated to this compound.

Influence of Catalysis on Reaction Rates

While general principles of catalysis in amidation and hydrolysis reactions are well-established nih.gov, specific research detailing the influence of various catalysts on the reaction rates of this compound is not present in the available literature.

Elucidation of Reaction Mechanisms

Intermediate Identification

There is no specific literature identifying reaction intermediates in either the formation or subsequent reactions of this compound. While hydrolysis would be expected to proceed through standard ester or amide hydrolysis pathways, no studies have specifically isolated or characterized intermediates for this compound.

Transition State Analysis (Computational and Experimental)

No experimental or computational studies focused on the transition state analysis of reactions involving this compound were found. Theoretical studies have been conducted on similar molecules, such as N-acetyl N'-methyl alanine (B10760859) amide, but not on the specified acid. um.es

Enzymatic Biotransformations

This compound is a type of N-acetyl amino acid. Generally, enzymes like acylases (specifically aminoacylases, EC 3.5.1.14) are known to catalyze the hydrolysis of such compounds. harvard.eduacs.org These enzymes typically show high enantioselectivity, hydrolyzing the L-enantiomer of the N-acyl amino acid. harvard.edu One study identified N-Acetyl-N-methyl alanine in a fungal extract from Aspergillus unguis, which was tested for α-glucosidase inhibitory activity, suggesting its presence in biological systems. researchgate.netglobalresearchonline.net However, specific studies detailing the kinetics, enzyme specificity, or metabolic pathway for the enzymatic biotransformation of this compound are not available.

Substrate Specificity and Enzyme Recognition

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. For a molecule like this compound, several structural features would be critical for recognition by an enzyme. These include the carboxyl group, the N-methylated amide linkage, and the propanoic acid backbone.

Enzymes that act on amino acids or their derivatives are often stereospecific, meaning they will only bind to one enantiomer (R or S) of a chiral substrate. The specificity of an enzyme for its substrate is determined by the precise arrangement of amino acid residues in the active site, which form a complementary surface to the substrate through various non-covalent interactions such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

A pertinent example of how subtle changes in the active site can alter substrate specificity is seen in acetyl-CoA synthetase (Acs). The acetate (B1210297) binding pocket in this enzyme is formed by key residues, including Val386. Research has shown that mutating this valine to a smaller alanine residue (V386A) more than doubles the catalytic efficiency of the enzyme for propionate, a molecule structurally related to the backbone of this compound. globalresearchonline.net This demonstrates that the size and nature of the amino acid residues lining the active site are crucial determinants of substrate preference.

Furthermore, studies on N-acyl amino acids have identified enzymes with the potential to interact with structures like this compound. For instance, N-Acetyl-N-methyl alanine, a structurally similar compound, has been identified in fungal extracts and has shown inhibitory activity against α-glucosidase. globalresearchonline.netresearchgate.net This suggests that enzymes in the glycosidase family might recognize the N-acetyl-N-methylamino functionality.

Table 1: Key Structural Features of this compound and Potential Enzyme Recognition Sites

| Structural Feature | Potential Interacting Enzyme Class | Basis for Interaction |

| Carboxylic Acid Group | Carboxylases, Ligases | Can be a site for carboxylation or ligation to other molecules like Coenzyme A. |

| N-Methylated Amide Bond | Amidohydrolases, Acylases | The amide bond is a target for hydrolysis. N-methylation may influence specificity. |

| Propanoic Acid Backbone | Acyl-CoA Synthetases | The alkyl chain length is a key determinant for binding in the active site. |

| Chirality at C2 | Stereospecific Enzymes | Enzymes will likely prefer one enantiomer over the other. |

Mechanisms of Enzymatic Conversion

The enzymatic conversion of this compound could potentially follow several pathways, primarily involving the hydrolysis of the amide bond or modification of the carboxyl group.

Amide Bond Hydrolysis: A major class of enzymes that could act on this compound are the amidohydrolases . These enzymes catalyze the cleavage of amide bonds. The general mechanism involves the activation of a water molecule by a metal cofactor (often zinc) or an acidic/basic amino acid residue in the active site. This activated water then acts as a nucleophile, attacking the carbonyl carbon of the amide bond to form a tetrahedral intermediate, which subsequently collapses to release the carboxylic acid and the amine.

Specifically, enzymes with specificity for N-acetylated amino acids, such as Acylase I, are known to catalyze the hydrolysis of N-acyl amino acids. acs.orgresearchgate.net While typically acting on non-methylated amides, the potential for activity on N-methylated analogs exists. Furthermore, specialized enzymes like N-methylhydantoin amidohydrolase demonstrate that N-methylated amide linkages are recognized and cleaved in biological systems. nih.gov This enzyme, which is involved in the degradation of creatinine, hydrolyzes a cyclic N-methylated amide bond. nih.gov The enzymatic strategies for the biosynthesis and breakdown of N-acyl amino acids can be either ATP-dependent, involving acyl-adenylate intermediates, or ATP-independent, utilizing hydrolases like lipases and acylases. nih.gov

Modification of the Carboxyl Group: Alternatively, the carboxylic acid moiety could be a site for enzymatic conversion. For example, an acyl-CoA synthetase could activate the carboxyl group by ligating it to Coenzyme A (CoA), forming 2-(N-Methylacetamido)propanoyl-CoA. This reaction typically proceeds through an acyl-adenylate intermediate. The resulting thioester is an activated form of the molecule, primed for further metabolic reactions. The metabolism of propanoic acid itself involves its conversion to propionyl-CoA, which then enters the citric acid cycle after a series of enzymatic steps. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Supramolecular Assemblies Using 2-(N-Methylacetamido)propanoic Acid Derivatives

The tailored structure of this compound derivatives enables their use in creating complex, non-covalently linked supramolecular structures. These assemblies are formed through specific intermolecular interactions that can be finely tuned by modifying the core molecule.

Enzyme-responsive smart materials represent a significant advancement in biomaterials, and derivatives of amino acids are central to their development. rsc.org The principle of enzyme-instructed self-assembly (EISA) utilizes an enzymatic reaction to convert a soluble precursor molecule into a self-assembling one, leading to the formation of ordered nanostructures. nih.gov

In this context, the C-terminal modification of peptide-based precursors plays a crucial role in determining the self-assembling ability of the resulting molecules. For instance, researchers have systematically compared precursors with different C-terminal groups, including N-methylacetamide, to understand their influence on EISA. nih.gov A precursor molecule featuring an N-methylacetamide group at the C-terminus was synthesized by directly coupling the peptide's carboxylic acid with methylamine. nih.gov

Studies have revealed that the N-methylacetamide group is less hydrophobic compared to a methyl ester. This difference in hydrophobicity affects the self-assembling capability of the molecule after enzymatic dephosphorylation. The critical micelle concentration (cmc), a measure of self-assembling ability, was found to be higher for the N-methylamide derivative compared to its O-methylated counterpart, indicating a weaker, yet distinct, self-assembling tendency. nih.gov This tunability is fundamental for designing materials that assemble under specific biological conditions, showcasing how enzyme-substrate interactions can precisely direct the formation of supramolecular structures from amino acid derivatives. rsc.orgnih.gov

Supramolecular hydrogels, which are three-dimensional networks formed by the self-assembly of small molecules (gelators) in water, have garnered significant interest for biomedical applications. researchgate.netrsc.org These materials can be designed to respond to specific environmental stimuli. rsc.org Derivatives of amino acids are particularly effective as low-molecular-weight hydrogelators. rsc.org

The self-assembly of these molecules into nanofibers is the primary mechanism behind hydrogel formation. rsc.org Research into enzyme-instructed self-assembly has shown that precursors capped with an N-methylacetamide group can form distinct nanostructures. Upon enzymatic action, one such precursor was observed to assemble into long, flexible nanofibers with a diameter of approximately 6 ± 2 nm. nih.gov This demonstrates that even subtle changes to the molecular structure, such as the use of an N-methylacetamide cap, can dictate the morphology of the resulting supramolecular architecture. nih.gov

The formation and properties of these hydrogels can be controlled by mixing different gelator components. nih.gov For example, mixing isomeric building units can lead to hydrogels with varying microstructures and stability, where the backbone shape can change from fibers to sheets depending on the molar ratio of the components. nih.gov The process often involves triggering a change in pH to induce gelation, a method that allows for the formation of homogeneous hydrogels. nih.gov

Table 1: Influence of C-Terminal Modification on Self-Assembly in EISA

| Precursor ID | C-Terminal Group | Resulting Nanostructure after EISA | Nanofiber Diameter (nm) | Relative Self-Assembling Ability |

|---|---|---|---|---|

| 1p | Methyl ester (-COOMe) | N/A (Data not specified in source) | N/A | Highest |

| 5p | N-methylamide (-CONHMe) | Long, flexible nanofibers | 6 ± 2 | Lower than 1p |

This table is based on comparative data from a study on enzyme-instructed self-assembly (EISA) of peptide derivatives, where precursor 5p contains the N-methylacetamide moiety. The self-assembling ability is inversely related to the critical micelle concentration (cmc). nih.gov

Integration into Polymer and Bioconjugate Architectures

The functional groups inherent to this compound and its analogs allow for their incorporation into larger, more complex macromolecular and biomolecular systems through polymerization and bioconjugation.